molecular formula C12H22ClNS B1450507 1-(Thiophen-3-yl)octan-1-amine hydrochloride CAS No. 1864057-15-7

1-(Thiophen-3-yl)octan-1-amine hydrochloride

Cat. No.: B1450507
CAS No.: 1864057-15-7
M. Wt: 247.83 g/mol
InChI Key: QNMNWRHYRYCZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-3-yl)octan-1-amine hydrochloride is an organic compound with the molecular formula C12H22ClNS and a molecular weight of 247.83 g/mol. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an octan-1-amine chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in research and industry.

Preparation Methods

The synthesis of 1-(Thiophen-3-yl)octan-1-amine hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds and other reagents.

    Attachment of the Octan-1-amine Chain: The thiophene ring is then functionalized to attach the octan-1-amine chain.

    Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Reactions Analysis

1-(Thiophen-3-yl)octan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can undergo substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated derivatives.

    Condensation: The compound can participate in condensation reactions with carbonyl compounds to form imines or enamines.

Scientific Research Applications

1-(Thiophen-3-yl)octan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing thiophene rings.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)octan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and cellular metabolism .

Comparison with Similar Compounds

1-(Thiophen-3-yl)octan-1-amine hydrochloride can be compared with other thiophene derivatives, such as:

    2-(Thiophen-3-yl)ethanamine hydrochloride: This compound has a shorter alkyl chain and different biological activities.

    3-(Thiophen-2-yl)propanoic acid: This compound contains a carboxylic acid group instead of an amine, leading to different chemical reactivity and applications.

    Thiophene-2-carboxaldehyde: This compound has an aldehyde group, making it useful in different synthetic applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of the thiophene ring with the flexibility of the octan-1-amine chain, making it versatile for various applications.

Properties

IUPAC Name

1-thiophen-3-yloctan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS.ClH/c1-2-3-4-5-6-7-12(13)11-8-9-14-10-11;/h8-10,12H,2-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMNWRHYRYCZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C1=CSC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-3-yl)octan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-3-yl)octan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Thiophen-3-yl)octan-1-amine hydrochloride
Reactant of Route 4
1-(Thiophen-3-yl)octan-1-amine hydrochloride
Reactant of Route 5
1-(Thiophen-3-yl)octan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(Thiophen-3-yl)octan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.